N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
The primary targets of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the condensation of 2-ethoxybenzaldehyde with phthalic anhydride to form the isochromene coreThe reaction conditions often involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced isochromene derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Brominated isochromene derivatives.
Reduction: Reduced isochromene derivatives.
Substitution: Halogenated or nitrated isochromene derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: It has been used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as UV absorbers.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-methoxybenzamide: This compound shares the ethoxyphenyl group but differs in the core structure, leading to different biological activities.
Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one: Another compound with the ethoxyphenyl group, but with a thiazolidinone core, showing different chemical reactivity and applications.
Uniqueness
N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts specific biological activities not observed in other similar compounds
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-oxoisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOKIGWCPPDMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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